1-(2-Isocyanatoethyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with potassium cyanate, followed by hydrolysis to form the corresponding amine. This amine is then treated with phosgene to yield the desired isocyanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 2,4-dimethylbenzyl alcohol with a suitable isocyanate precursor under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with the isocyanate group under mild conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions with polyols.
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene has diverse applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Material Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering due to its ability to form biocompatible polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Isocyanatoethyl)-2,4-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic centers, such as hydroxyl or amine groups, leading to the formation of urethane or urea linkages. These reactions are fundamental in the formation of polymer networks and cross-linked structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isocyanatoethyl Methacrylate: Similar in structure but contains a methacrylate group, making it useful in different polymerization reactions.
Phenyl Isocyanate: Lacks the ethyl chain and methyl substitutions, resulting in different reactivity and applications.
Uniqueness
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the properties of the resulting polymers. The presence of the ethyl chain and methyl groups provides distinct steric and electronic effects, making it suitable for specialized applications in polymer and material science .
Eigenschaften
CAS-Nummer |
1368409-71-5 |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(2-isocyanatoethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-9-3-4-11(10(2)7-9)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
GBBLIOYABQZWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCN=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.